Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate
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Overview
Description
Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The process may include the reaction of appropriate precursors under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automation may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its biological activities, such as anti-inflammatory and antimicrobial properties, make it a candidate for further research and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The thiazole ring plays a crucial role in binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate: Another thiazole derivative with potential biological activities.
Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A compound with selective antagonist properties for metabotropic glutamate receptors.
Uniqueness: Methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
methyl 3-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-9-15-11(8-21-9)6-14-12(18)16-10-4-3-5-17(7-10)13(19)20-2/h8,10H,3-7H2,1-2H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSABCZUQODMZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)NC2CCCN(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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